REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:12]=[CH:13][C:14]=1[Cl:15])[O:5]N1CCCCC1.[CH:16]1[CH:17]=[CH:18]C2N(O)N=[N:22][C:20]=2[CH:21]=1.[CH:26]1([C:31]([OH:33])=O)[CH2:30][CH:29]=[CH:28][CH2:27]1.CCN=C=NCCCN(C)C>ClCCl.CN(C1C=CN=CC=1)C.O>[CH:26]1([C:31]([N:22]2[CH2:18][CH2:17][CH:16]([O:5][C:4]3[CH:12]=[CH:13][C:14]([Cl:15])=[C:2]([Cl:1])[CH:3]=3)[CH2:21][CH2:20]2)=[O:33])[CH2:27][CH:28]=[CH:29][CH2:30]1
|
Name
|
3,4-Dichlorophenoxypiperidine
|
Quantity
|
3.09 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(ON2CCCCC2)C=CC1Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C1(CC=CC1)C(=O)O
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 60 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with dichloromethane (2×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC=CC1)C(=O)N1CCC(CC1)OC1=CC(=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |